molecular formula C14H9Cl3O B1361126 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone CAS No. 654682-18-5

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone

Cat. No. B1361126
M. Wt: 299.6 g/mol
InChI Key: QKJIFHFYZXQGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07345059B2

Procedure details

32 g of LiHMDS are placed in 245 ml of THF at 0° C., and 40 g of (4-chlorophenyl) ((trimethylsilyl)oxy)acetonitrile are added slowly at −78° C., followed by 32.64 g of 2,4-dichloro-1-(chloromethyl)benzene. The temperature is allowed to return to AT overnight, and the reaction is then hydrolyzed with 170 ml of a 3N HCl solution, with gases being trapped in a solution of KOH (4N). After separation by settling out, the organic phase is evaporated, then taken up in DCM and agitated for 1 hour with 170 ml of NaOH (2N). The DCM is evaporated off and the expected compound is then crystallized from pentane. 38.6 g are obtained, Mp=119° C.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
32.64 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
245 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH:18]([O:21][Si](C)(C)C)[C:19]#N)=[CH:14][CH:13]=1.[Cl:26][C:27]1[CH:32]=[C:31]([Cl:33])[CH:30]=[CH:29][C:28]=1CCl.Cl.[OH-].[K+]>C1COCC1>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([C:18](=[O:21])[CH2:19][C:30]2[CH:29]=[CH:28][C:27]([Cl:26])=[CH:32][C:31]=2[Cl:33])=[CH:14][CH:13]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C#N)O[Si](C)(C)C
Step Three
Name
Quantity
32.64 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)CCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
245 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
agitated for 1 hour with 170 ml of NaOH (2N)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to AT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After separation
CUSTOM
Type
CUSTOM
Details
the organic phase is evaporated
CUSTOM
Type
CUSTOM
Details
The DCM is evaporated off
CUSTOM
Type
CUSTOM
Details
the expected compound is then crystallized from pentane
CUSTOM
Type
CUSTOM
Details
38.6 g are obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C(CC1=C(C=C(C=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.